molecular formula C34H26Br4N4O8 B10852687 (12Z,25Z,28E)-5,16,21,32-tetrabromo-4,20-dihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),28,30,33,36-tridecaene-11,26-dione

(12Z,25Z,28E)-5,16,21,32-tetrabromo-4,20-dihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),28,30,33,36-tridecaene-11,26-dione

Cat. No.: B10852687
M. Wt: 938.2 g/mol
InChI Key: ZDBNBLMYAGHTJD-GHBCOKBKSA-N
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Description

Bastadin 7 is a macrocyclic compound derived from brominated-tyrosine units. It is one of the bastadins, a family of natural products isolated from the marine sponge Ianthella basta. These compounds are known for their unique structures and significant biological activities, particularly in inhibiting the proliferation of endothelial cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bastadins, including Bastadin 7, typically involves the coupling of brominated phenols with symmetrical iodonium salts to form diaryl ethers. This process is followed by phenol oxidative coupling reactions . The reaction conditions often include the use of copper(I) bromide and potassium carbonate in a solvent mixture of acetonitrile and pyridine at elevated temperatures .

Industrial Production Methods

Industrial production methods for bastadins are not well-documented due to their complex structures and the challenges associated with their synthesis. Most research focuses on laboratory-scale synthesis for scientific studies rather than large-scale industrial production.

Scientific Research Applications

Bastadin 7 has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • Bastadin 4
  • Bastadin 5
  • Bastadin 6
  • Bastadin 11
  • Bastadin 13
  • Bastadin 19

Uniqueness

Bastadin 7 is unique due to its specific bromination pattern and its potent activity in inhibiting endothelial cell proliferation. Its macrocyclic structure and the presence of brominated aryl units contribute to its distinct biological activities .

Properties

Molecular Formula

C34H26Br4N4O8

Molecular Weight

938.2 g/mol

IUPAC Name

(12Z,25Z,28E)-5,16,21,32-tetrabromo-4,20-dihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),28,30,33,36-tridecaene-11,26-dione

InChI

InChI=1S/C34H26Br4N4O8/c35-21-9-17-1-3-27(21)49-29-15-19(11-23(37)31(29)43)6-8-40-33(45)25(41-47)13-18-2-4-28(22(36)10-18)50-30-16-20(12-24(38)32(30)44)14-26(42-48)34(46)39-7-5-17/h1-5,7,9-12,15-16,43-44,47-48H,6,8,13-14H2,(H,39,46)(H,40,45)/b7-5+,41-25-,42-26-

InChI Key

ZDBNBLMYAGHTJD-GHBCOKBKSA-N

Isomeric SMILES

C1CNC(=O)/C(=N\O)/CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)C/C(=N/O)/C(=O)N/C=C/C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)Br)O)Br

Canonical SMILES

C1CNC(=O)C(=NO)CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NC=CC4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)Br)O)Br

Origin of Product

United States

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